Cas no 2248385-71-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate structure
2248385-71-7 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate
CAS No:2248385-71-7
MF:C19H12N2O6
MW:364.308384895325
CID:6098149
PubChem ID:165726008
Update Time:2025-07-17

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • EN300-6520391
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate
    • 2248385-71-7
    • Inchi: 1S/C19H12N2O6/c1-10-6-7-13-14(8-10)17(24)20(16(13)23)9-15(22)27-21-18(25)11-4-2-3-5-12(11)19(21)26/h2-8H,9H2,1H3
    • InChI Key: NPFTYJXZAUEQQS-UHFFFAOYSA-N
    • SMILES: O(C(CN1C(C2C=CC(C)=CC=2C1=O)=O)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 364.06953611g/mol
  • Monoisotopic Mass: 364.06953611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 695
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 101Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6520391-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate
2248385-71-7 95.0%
1.0g
$0.0 2025-03-14

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate

Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate (CAS: 2248385-71-7)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate (CAS: 2248385-71-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindole-1,3-dione scaffold, has shown promising potential in various therapeutic applications, particularly in the development of novel protease inhibitors and anti-inflammatory agents. Recent studies have focused on its synthesis, mechanistic pathways, and biological activities, providing valuable insights into its pharmacological profile.

Recent advancements in synthetic chemistry have enabled the efficient production of this compound, with improved yields and purity. Researchers have employed multi-step organic synthesis techniques, including condensation and esterification reactions, to achieve the desired molecular structure. The compound's stability under physiological conditions has been a key area of investigation, with findings suggesting that it maintains its integrity in various biological matrices, making it a viable candidate for further drug development.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating specific enzymatic pathways. For instance, it has been shown to inhibit the activity of certain proteases involved in inflammatory responses, thereby reducing cytokine production and alleviating symptoms in animal models of inflammation. These findings highlight its potential as a therapeutic agent for conditions such as rheumatoid arthritis and other chronic inflammatory diseases.

Furthermore, the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), have been evaluated in preclinical models. Results indicate favorable bioavailability and a manageable safety profile, with no significant toxicity observed at therapeutic doses. These attributes position it as a promising lead compound for further optimization and clinical development.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate represents a significant advancement in the search for novel therapeutic agents. Its unique chemical structure, combined with its demonstrated biological activity and favorable pharmacokinetics, underscores its potential in addressing unmet medical needs. Future research should focus on optimizing its formulation and evaluating its efficacy in human clinical trials to fully realize its therapeutic potential.

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